molecular formula C6H12ClNO2 B3051553 2-(Dimethylamino)ethyl chloroacetate CAS No. 34569-11-4

2-(Dimethylamino)ethyl chloroacetate

Cat. No.: B3051553
CAS No.: 34569-11-4
M. Wt: 165.62 g/mol
InChI Key: FPWRQUYQMZZZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)ethyl chloroacetate is a chemical compound with the molecular formula C6H12ClNO2 . It belongs to the ester family and features both a chloroacetate group and a tertiary dimethylamino group, making it a versatile building block in organic synthesis and pharmaceutical research. The chloroacetate moiety is a known reactive site that can participate in nucleophilic substitution reactions, enabling researchers to functionalize molecules or attach specific ligands. The dimethylaminoethyl group is a structural feature found in various pharmacologically active compounds, often contributing to solubility and bioavailability. In a research context, this compound serves as a critical precursor in the design and synthesis of more complex molecules. Its structure suggests potential application in the development of protease inhibitors, similar to other chloroacetate-containing compounds used to create covalent "warheads" that target enzyme active sites, such as the main protease (M pro ) of viruses like SARS-CoV-2 . As a reagent, it is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

34569-11-4

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-chloroacetate

InChI

InChI=1S/C6H12ClNO2/c1-8(2)3-4-10-6(9)5-7/h3-5H2,1-2H3

InChI Key

FPWRQUYQMZZZJI-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)CCl

Canonical SMILES

CN(C)CCOC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

2-(Dimethylamino)ethyl Acetate (CAS 1421-89-2)

  • Molecular Formula: C₆H₁₃NO₂
  • Molecular Weight : 131.18 g/mol
  • Key Properties : A colorless liquid used as a solvent or intermediate in organic synthesis. The absence of a chloro group reduces its electrophilicity compared to the chloroacetate analog, making it less reactive in nucleophilic substitutions. Applications include polymer crosslinking and drug delivery systems .

Diethylaminoethyl Chloride (CAS 869-24-9)

  • Molecular Formula : C₆H₁₄ClN
  • Molecular Weight : 135.64 g/mol
  • Key Properties : A chlorinated amine used as an alkylating agent. Unlike the chloroacetate ester, this compound lacks an ester linkage, favoring direct nucleophilic displacement at the chloroethyl group. It is widely used in quaternary ammonium salt synthesis .

Chloroacetate Esters

Methyl Chloroacetate (CAS 96-34-4)

  • Molecular Formula : C₃H₅ClO₂
  • Molecular Weight : 108.52 g/mol
  • Key Properties : A volatile solvent with high electrophilicity due to the electron-withdrawing chloro group. It is employed in agrochemical and pharmaceutical synthesis. However, its simpler structure lacks the tertiary amine moiety, limiting its use in cationic applications .

Ethyl 2-Chloroacetoacetate (CAS 609-08-5)

  • Molecular Formula : C₆H₉ClO₃
  • Molecular Weight : 164.59 g/mol
  • Key Properties: A β-keto ester with a reactive chloro substituent. Its α,β-unsaturated carbonyl system enables conjugate additions, a feature absent in 2-(dimethylamino)ethyl chloroacetate. This compound is critical in synthesizing heterocycles like oxiracetam impurities .

Functional Analogues in Polymer Chemistry

2-(Dimethylamino)ethyl Methacrylate

  • Key Findings: In resin cements, this methacrylate derivative exhibits lower reactivity compared to ethyl 4-(dimethylamino) benzoate, achieving a 15–20% lower degree of conversion. The presence of diphenyliodonium hexafluorophosphate (DPI) enhances its polymerization efficiency, suggesting that this compound might similarly benefit from co-initiators in photopolymerization .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications Reactivity Profile
This compound* C₆H₁₂ClNO₂ N/A 165.45 (calc) Pharmaceutical intermediates, alkylation High (Cl electrophile, amine)
2-(Dimethylamino)ethyl acetate C₆H₁₃NO₂ 1421-89-2 131.18 Polymer crosslinking, solvents Moderate (ester hydrolysis)
Methyl chloroacetate C₃H₅ClO₂ 96-34-4 108.52 Agrochemical synthesis High (nucleophilic substitution)
Ethyl 2-chloroacetoacetate C₆H₉ClO₃ 609-08-5 164.59 Heterocycle synthesis (e.g., oxiracetam) Conjugate addition, cyclization
Diethylaminoethyl chloride C₆H₁₄ClN 869-24-9 135.64 Quaternary ammonium salts Direct alkylation

*Calculated data due to lack of direct evidence.

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